REACTION_CXSMILES
|
[OH-].[Na+].[I-:3].[CH2:4]([O:7][C:8]([C:19]([O:21][CH2:22][CH3:23])=[O:20])([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:9][N+:10]([CH3:13])([CH3:12])[CH3:11])[CH:5]=[CH2:6]>CS(C)=O.O.CCOCC>[I-:3].[CH2:4]([O:7][C:8]([C:14]([O:16][CH2:17][CH3:18])=[O:15])([C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH2:9][N+:10]([CH3:13])([CH3:11])[CH3:12])[CH:5]=[CH2:6].[CH2:17]([O:16][C:14](=[O:15])[C:8]([O:7][CH2:4][CH:5]=[CH2:6])=[CH2:9])[CH3:18] |f:0.1,2.3,7.8|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
(2-allyloxy-2,2-bis-ethoxycarbonyl-ethyl)-trimethyl-ammonium iodide
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
[I-].C(C=C)OC(C[N+](C)(C)C)(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting solution
|
Type
|
WASH
|
Details
|
washed with water three times, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
After evaporation of solvent
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
[I-].C(C=C)OC(C[N+](C)(C)C)(C(=O)OCC)C(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(=C)OCC=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 431 mg | |
YIELD: CALCULATEDPERCENTYIELD | 109.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |